molecular formula C8H9FN2 B12510229 3-Fluoro-4-Methylbenzenecarboximidamide

3-Fluoro-4-Methylbenzenecarboximidamide

Cat. No.: B12510229
M. Wt: 152.17 g/mol
InChI Key: PWQHQNWOXBOOTJ-UHFFFAOYSA-N
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Description

3-Fluoro-4-Methylbenzenecarboximidamide is a chemical compound with the molecular formula C8H9FN2. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. This compound is characterized by the presence of a fluorine atom and a methyl group attached to a benzene ring, along with a carboximidamide functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-4-Methylbenzenecarboximidamide typically involves the reaction of 3-Fluoro-4-Methylbenzonitrile with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction is carried out in a suitable solvent, such as ethanol or methanol, under reflux conditions. The resulting product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-4-Methylbenzenecarboximidamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboximidamide group to primary amines or other reduced forms.

    Substitution: The fluorine atom and methyl group on the benzene ring can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce primary amines. Substitution reactions can lead to various substituted derivatives of the original compound.

Scientific Research Applications

3-Fluoro-4-Methylbenzenecarboximidamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Fluoro-4-Methylbenzenecarboximidamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

  • 3-Fluoro-4-Methylbenzenecarboximidamide hydrochloride
  • 3-Fluoro-N’-hydroxy-4-methylbenzenecarboximidamide

Uniqueness

This compound is unique due to the presence of both a fluorine atom and a carboximidamide group, which confer specific chemical and biological properties. Its structural features make it distinct from other similar compounds and contribute to its versatility in various applications.

Properties

Molecular Formula

C8H9FN2

Molecular Weight

152.17 g/mol

IUPAC Name

3-fluoro-4-methylbenzenecarboximidamide

InChI

InChI=1S/C8H9FN2/c1-5-2-3-6(8(10)11)4-7(5)9/h2-4H,1H3,(H3,10,11)

InChI Key

PWQHQNWOXBOOTJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(=N)N)F

Origin of Product

United States

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